REACTION_CXSMILES
|
CO[CH:3](OC)[CH2:4][NH:5][C:6](=[O:17])[CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([O:14][CH3:15])[C:9]=1[CH3:16].Cl>C(O)(=O)C>[CH3:15][O:14][C:10]1[CH:11]=[CH:12][C:13]2[CH:3]=[CH:4][NH:5][C:6](=[O:17])[CH2:7][C:8]=2[C:9]=1[CH3:16]
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
COC(CNC(CC1=C(C(=CC=C1)OC)C)=O)OC
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Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Ice was added
|
Type
|
STIRRING
|
Details
|
with vigorous stirring
|
Type
|
CUSTOM
|
Details
|
the obtained precipitated
|
Type
|
FILTRATION
|
Details
|
was filtered (10.9 g, 62% yield)
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
COC=1C=CC2=C(CC(NC=C2)=O)C1C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |